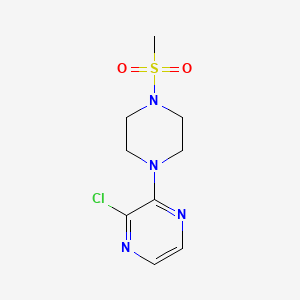
2-クロロ-3-(4-メタンスルホニルピペラジン-1-イル)ピラジン
概要
説明
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine is a chemical compound that belongs to the class of pyrazines It is characterized by the presence of a chloro group at the second position and a methanesulfonylpiperazinyl group at the third position of the pyrazine ring
科学的研究の応用
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
Target of Action
It is known that pyrazine derivatives have diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Mode of Action
It is known that pyrazine derivatives interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrazine derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazine derivatives can have various effects at the molecular and cellular level, contributing to their diverse biological activities .
生化学分析
Biochemical Properties
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been observed to affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can alter the metabolic activity of cells by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.
準備方法
The synthesis of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with 4-methanesulfonylpiperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds to 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine include:
2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.
2-Chloro-3-(4-sulfonylpiperazin-1-yl)pyrazine: Contains a sulfonyl group instead of a methanesulfonyl group, potentially altering its chemical properties.
2-Chloro-3-(4-aminopiperazin-1-yl)pyrazine:
The uniqueness of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine lies in the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-chloro-3-(4-methylsulfonylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2S/c1-17(15,16)14-6-4-13(5-7-14)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSWOHFBVQZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


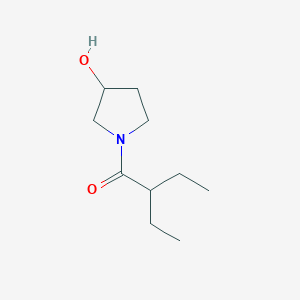
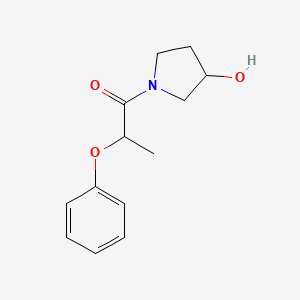
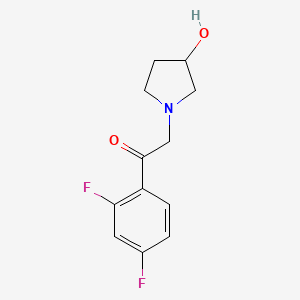
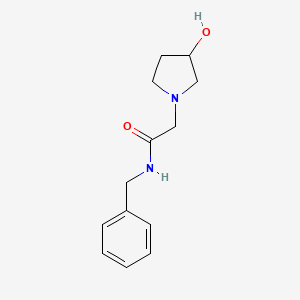

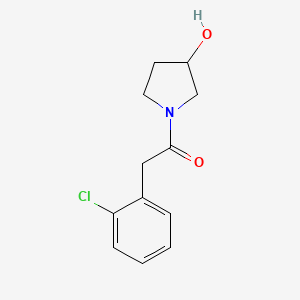
![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

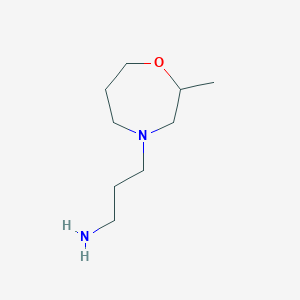

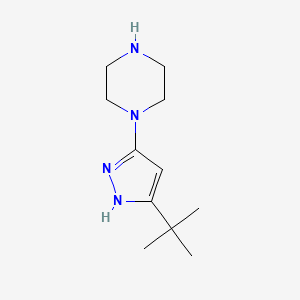
![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)
